

# 1-Cyclohexyl-1-propyne: A Sterically Influential Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

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## Introduction

**1-Cyclohexyl-1-propyne** is an internal alkyne that holds potential as a building block in organic synthesis. Its cyclohexyl group introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of chemical reactions. While detailed experimental protocols for **1-cyclohexyl-1-propyne** are not extensively documented in publicly available literature, its structural isomer, 3-cyclohexyl-1-propyne, has been more widely studied. This document provides an overview of the properties of **1-cyclohexyl-1-propyne** and detailed application notes and protocols for the closely related and more reactive terminal alkyne, 3-cyclohexyl-1-propyne, to illustrate the synthetic utility of the cyclohexylpropyne scaffold.

## Physicochemical Properties of 1-Cyclohexyl-1-propyne

Property	Value	Reference
CAS Number	18736-95-3	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>14</sub>	[1][2][3][4]
Molecular Weight	122.21 g/mol	[1][2][3][4]
Boiling Point	170.8 °C at 760 mmHg	
Flash Point	45.2 °C	
Density	0.85 g/cm <sup>3</sup>	
Appearance	Colorless liquid	

## Application Notes for 3-Cyclohexyl-1-propyne

The terminal alkyne isomer, 3-cyclohexyl-1-propyne, is a versatile reagent in a variety of organic transformations, including cycloaddition reactions and palladium-catalyzed couplings. The presence of the terminal alkyne proton and the triple bond makes it a valuable synthon for the introduction of the cyclohexylpropyl group and for the construction of more complex molecular architectures.

### [3+2] Cycloaddition Reactions (Click Chemistry)

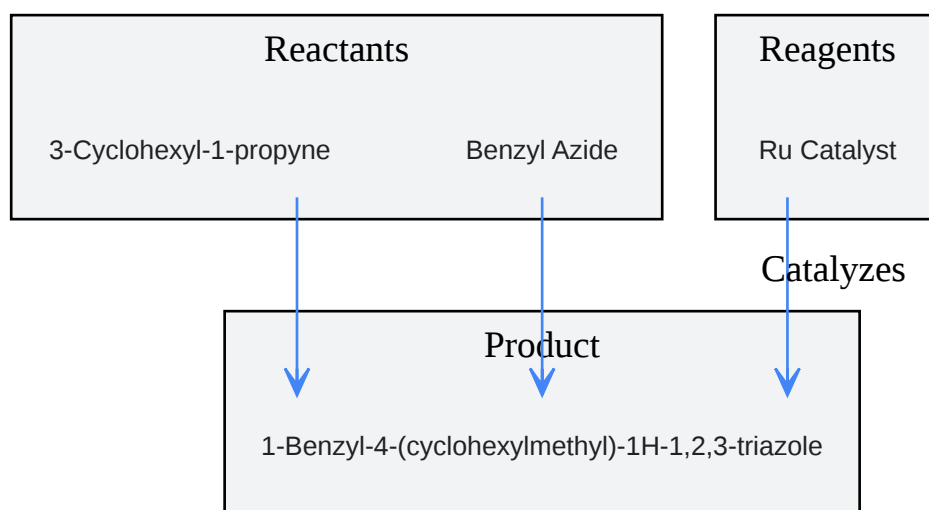
3-Cyclohexyl-1-propyne can participate in [3+2] cycloaddition reactions with organic azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.[5][6][7][8][9] The steric hindrance from the cyclohexyl group can, however, influence the reaction rate. In a ruthenium-catalyzed variant, the reaction of 3-cyclohexyl-1-propyne with benzyl azide produced the 1,4-disubstituted triazole with a moderate yield of 61%.[5]

#### Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

A detailed experimental protocol for this specific reaction is not available in the searched results. However, a general procedure for a ruthenium-catalyzed azide-alkyne cycloaddition would involve the following steps:

- To a solution of 3-cyclohexyl-1-propyne (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent (e.g., toluene, DMF), is added a catalytic amount of a ruthenium catalyst (e.g.,  $\text{Cp}^*\text{RuCl}(\text{PPh}_3)_2$ ).
- The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a period of time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Reaction Scheme: [3+2] Cycloaddition



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Caption: Ruthenium-catalyzed [3+2] cycloaddition of 3-cyclohexyl-1-propyne.

## Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. 3-Cyclohexyl-1-propyne can be employed in this reaction to form substituted alkynes. The steric bulk of the cyclohexyl group can significantly slow down the reaction kinetics compared to less hindered alkynes.[5] For

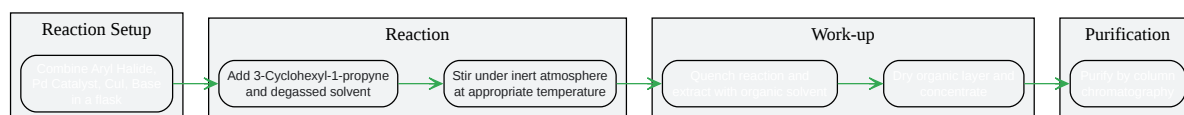
instance, the Sonogashira coupling of 3-cyclohexyl-1-propyne with halotryptophans required an extended reaction time of 8 hours to achieve a 50% conversion.[5]

#### Experimental Protocol: Sonogashira Coupling of 3-Cyclohexyl-1-propyne with an Aryl Halide

A detailed experimental protocol for this specific reaction is not available in the searched results. A general procedure for a Sonogashira coupling would be as follows:

- A reaction vessel is charged with the aryl halide (1 equivalent), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{PPh}_3)_2$ ), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ), and a suitable base (e.g., triethylamine or diisopropylamine).
- The vessel is flushed with an inert gas (e.g., argon or nitrogen).
- A degassed solvent (e.g., THF or DMF) is added, followed by the addition of 3-cyclohexyl-1-propyne (1.1-1.5 equivalents).
- The reaction mixture is stirred at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC or GC-MS).
- After completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over a drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the coupled product.

#### Reaction Workflow: Sonogashira Coupling



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Caption: General workflow for a Sonogashira coupling reaction.

## Conclusion

**1-Cyclohexyl-1-propyne**, with its internal triple bond and bulky cyclohexyl group, presents interesting possibilities for stereocontrolled synthesis. However, the available literature with detailed protocols is sparse. In contrast, its isomer, 3-cyclohexyl-1-propyne, is a well-utilized building block in organic synthesis, particularly in cycloaddition and cross-coupling reactions. The provided application notes and general protocols for 3-cyclohexyl-1-propyne serve as a valuable reference for researchers and scientists in drug development, highlighting the synthetic potential of the cyclohexylpropyne framework. Further research into the reactivity of **1-cyclohexyl-1-propyne** is warranted to fully explore its utility as a synthetic building block.

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